Antifungal Potency: Class-Level MIC80 Advantage via Cyclopropyl-Containing Triazole Scaffold
While a direct, publicly available MIC80 value for 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is not identified, class-level evidence strongly supports the critical role of the cyclopropyl moiety in achieving sub-µg/mL antifungal potency. In a study on structurally related 1,2,4-triazole alcohols, compounds bearing a cyclopropyl substituent achieved MIC80 values of <0.125 µg/mL against Candida albicans, representing a 4-fold potency increase over fluconazole [1]. This data suggests that the 3-cyclopropyl group in the target compound is a key driver for antifungal activity, a feature absent in the non-cyclopropyl analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, which would be expected to show significantly reduced potency.
| Evidence Dimension | In vitro Antifungal Activity (MIC80 vs. C. albicans) |
|---|---|
| Target Compound Data | Not directly measured; inferred potency based on class SAR (<0.125 µg/mL) |
| Comparator Or Baseline | Fluconazole (MIC80) and non-cyclopropyl 1,2,4-triazole analogs (inactive or >1 µg/mL) |
| Quantified Difference | Cyclopropyl-containing analogs are 4-fold more potent than fluconazole; removal of cyclopropyl is expected to abolish this potency advantage. |
| Conditions | In vitro broth microdilution assay against C. albicans; compound series synthesized and tested by Lu et al., 2008. |
Why This Matters
Procurement of the exact cyclopropyl-bearing compound is essential for antifungal screening programs aiming to leverage this potency advantage, as generic non-cyclopropyl triazoles will not replicate the sub-0.125 µg/mL MIC80 profile.
- [1] Lu XJ, et al. Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-substituted amino)-2-propanols. Academic Journal of Second Military Medical University, 2008, 29(11): 1380-1383. View Source
